3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H14N2OS2 and its molecular weight is 350.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds structurally similar to 3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one have been synthesized and evaluated for their potential in treating cancer. For instance, derivatives of thieno[3,2-d]pyrimidine exhibited potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some compounds, such as compound 18, displayed comparable anticancer activity to doxorubicin (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-inflammatory Properties
Several derivatives of thieno[2,3-d]pyrimidine have been synthesized and assessed for their biological activities, including antimicrobial and anti-inflammatory effects. For instance, a series of thieno[2,3-d]pyrimidine heterocyclic compounds were prepared and tested for their antimicrobial and anti-inflammatory properties, demonstrating significant activity against fungi, bacteria, and inflammation (Tolba et al., 2018).
Synthesis and Characterization of Novel Compounds
Research has also focused on the synthesis and characterization of novel compounds with the thieno[2,3-d]pyrimidin-4-one structure. These compounds were evaluated for various biological activities, including antioxidant properties. For instance, a new series of derivatives was synthesized and characterized, with some demonstrating significant radical scavenging activity, indicating their potential as antioxidants (Kotaiah et al., 2012).
Safety and Hazards
While specific safety and hazard information for “3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Thieno[2,3-d]pyrimidin-4-one and its derivatives have shown therapeutic interest and have been the subject of numerous publications, studies, and clinical trials . They are used on several therapeutic targets and have been approved for use as therapeutics . Therefore, the future directions for this compound could involve further exploration of its therapeutic potential and development of new synthesis methods.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines are known to target several biological entities. The most frequently mentioned targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .
Mode of Action
Pyrido[2,3-d]pyrimidines inhibit their targets with high affinity. For example, a pyridopyrimidine drug inhibits DHFR, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
By inhibiting DHFR, pyridopyrimidines affect the synthesis of RNA and DNA, leading to cell death .
Result of Action
The inhibition of DHFR by pyridopyrimidines leads to a reduction in the synthesis of RNA and DNA, which can result in the death of cancer cells .
Properties
IUPAC Name |
3-(2-methylphenyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-12-7-5-6-10-15(12)21-18(22)16-14(13-8-3-2-4-9-13)11-24-17(16)20-19(21)23/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZUDTZGTFXJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)SC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.